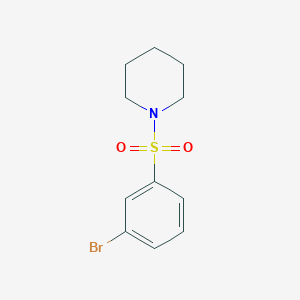

1-(3-Bromophenylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHLKYMEKGKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428437 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-12-4 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenylsulfonyl Piperidine and Analogues

Direct Synthesis Strategies for 1-(3-Bromophenylsulfonyl)piperidine

The most direct route to this compound involves the formation of a sulfonamide bond between the piperidine (B6355638) ring and a substituted benzenesulfonyl moiety.

Reactions Involving Piperidine and Substituted Benzenesulfonyl Chlorides

The classical and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org In the case of this compound, this involves the reaction of piperidine with 3-bromobenzenesulfonyl chloride. This reaction, a specific example of the Hinsberg reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by the secondary amine of the piperidine ring.

The general transformation is as follows:

C₅H₁₀NH + BrC₆H₄SO₂Cl → C₅H₁₀NSO₂C₆H₄Br + HCl

This method is efficient for producing a variety of sulfonamide derivatives.

Amide Coupling Approaches for Sulfonyl Piperidine Carboxamide Derivatives

While not a direct synthesis of this compound itself, amide coupling reactions are crucial for creating related structures, specifically sulfonyl piperidine carboxamide derivatives. researchgate.net These methods involve the formation of an amide bond between a piperidine carboxylic acid and a sulfonamide-containing amine, or vice versa. researchgate.net Common coupling reagents used to activate the carboxylic acid include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov

A study on the synthesis of novel sulfonyl piperidine carboxamide derivatives utilized N-Boc-piperidine-3-carboxylic acid, which was coupled with substituted sulfonyl chlorides. researchgate.net This highlights the utility of amide coupling in building complex molecules that incorporate the sulfonyl piperidine framework. researchgate.net

General Synthetic Routes to Substituted Piperidine Derivatives

Beyond direct functionalization, numerous methods exist for the construction of the substituted piperidine ring itself, which can then be further modified. These strategies are essential for accessing a diverse range of piperidine analogues.

N-Heterocyclization Reactions

N-heterocyclization reactions are a cornerstone of piperidine synthesis. These methods typically involve the formation of the piperidine ring from acyclic precursors.

One such approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another effective method involves the one-pot cyclization of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Additionally, the chlorination of amino alcohols using thionyl chloride (SOCl₂) provides a direct route to cyclic amines, avoiding the need for traditional protection-deprotection sequences. organic-chemistry.org

Radical-mediated amine cyclization offers another pathway. For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to form piperidines. mdpi.com Similarly, radical cyclization through 1,6-hydrogen atom transfer can also yield piperidine structures. mdpi.com

Cyclocondensation Methods

Cyclocondensation reactions provide a powerful tool for constructing the piperidine ring from multiple components in a single step. A notable example is the intramolecular Claisen condensation of the addition product of acrylates to primary amines, which can be used to prepare piperidines substituted at position 3. youtube.com Four-piperidones, which are valuable intermediates for 4-substituted piperidines, can be prepared from primary amines and acrylates via an intramolecular Claisen condensation followed by decarboxylation. youtube.com

Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium presents a simple and efficient route to nitrogen-containing heterocycles. organic-chemistry.org

Catalytic Reduction and Cyclization Protocols

The reduction of pyridine (B92270) derivatives is a common and effective strategy for synthesizing piperidines. nih.gov This can be achieved through catalytic hydrogenation using various metal catalysts. nih.govyoutube.com For instance, substituted pyridines can be hydrogenated to the corresponding piperidines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) in water. mdpi.com Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, can also be used for the diastereoselective reduction of substituted pyridines. mdpi.com

Reductive amination of glutaric dialdehyde (B1249045) and aniline, catalyzed by ruthenium(II), is another effective route to piperidines. mdpi.com Furthermore, intramolecular reductive cyclization of the monoxime of a 1,5-diketone can produce polysubstituted N-hydroxypiperidines. ajchem-a.com

A summary of general synthetic approaches to substituted piperidines is presented in the table below.

| Synthetic Approach | Key Features | Example Starting Materials | Catalyst/Reagent Examples |

| N-Heterocyclization | Ring formation from acyclic precursors. organic-chemistry.org | Primary amines, diols, alkyl dihalides, amino alcohols. organic-chemistry.org | Cp*Ir complex, Microwave irradiation, SOCl₂. organic-chemistry.org |

| Cyclocondensation | Ring construction from multiple components. organic-chemistry.orgyoutube.comyoutube.com | Primary amines, acrylates, alkyl dihalides. organic-chemistry.orgyoutube.comyoutube.com | Base-catalyzed (e.g., Claisen). youtube.comyoutube.com |

| Catalytic Reduction | Reduction of pyridine derivatives. mdpi.comnih.gov | Substituted pyridines. mdpi.comnih.gov | Heterogeneous Co, Borenium ions/hydrosilanes. mdpi.com |

Stereoselective Synthesis of Piperidine Scaffolds

The piperidine motif is a fundamental structural unit in medicinal chemistry and alkaloid natural products. nih.gov Consequently, the development of synthetic methods to produce these scaffolds with high stereocontrol is a significant area of research. Chiral piperidine structures are of particular interest as the introduction of stereocenters can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Various strategies have been developed for the stereoselective synthesis of substituted piperidines. One notable approach involves the oxidative carbon-hydrogen bond functionalization of N-vinyl amides, carbamates, and sulfonamides. rsc.org Using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), these reactions can proceed rapidly at room temperature to form piperidine structures with good to excellent stereocontrol. rsc.org

Another powerful strategy is the use of chiral auxiliaries. For instance, chiral sulfinyl imines have been employed as precursors to generate homopropargylic amines with high enantiomeric excess. nih.gov These intermediates can then undergo a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement in a one-pot sequence to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov The resulting piperidine nitrogen is free for further derivatization, such as the introduction of a phenylsulfonyl group. nih.gov

Organocatalysis also provides a robust avenue for creating chiral N-heterocycles. Asymmetric [4+2] annulation reactions, for example between N-sulfonyl ketimines and aminochalcones, can construct complex piperidine-fused structures like tetrahydroquinazolines bearing multiple stereocenters with high stereoselectivity. oaepublish.com Furthermore, enzymatic methods are emerging as a powerful tool for stereodivergent synthesis. Engineered enzymes have been shown to catalyze carbene transfer reactions to produce various stereoisomers of azaspiro[2.y]alkanes, which contain a piperidine ring, with exceptional stereoselectivity and activity. acs.org These methodologies highlight the diverse and sophisticated approaches available for synthesizing chiral piperidine scaffolds, which are crucial for producing enantiomerically pure analogues of compounds like this compound.

Characterization Techniques for Synthesized Compounds

The definitive identification and structural confirmation of synthesized compounds such as this compound rely on a combination of modern analytical methods. scirp.orgnih.gov These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. The primary methods employed for the characterization of sulfonamide derivatives are spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). scirp.orgquora.com

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. scirp.org For N-sulfonylpiperidines, each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. 1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. For a compound like this compound, specific chemical shifts (δ) are expected for the protons and carbons of the piperidine ring and the 3-bromophenyl group.

1H NMR: The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring and distinct multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) typically appear further downfield than the β- and γ-protons due to the deshielding effect of the sulfonyl group and the nitrogen atom.

13C NMR: The spectrum would display signals corresponding to the six unique carbon environments in the substituted phenyl ring and the three distinct carbon environments of the piperidine ring (α, β, and γ carbons). The carbon atom attached to the bromine would have a characteristic chemical shift, as would the carbons of the sulfonyl-bearing aromatic ring.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 1-(phenylsulfonyl)piperidine (B86637) | 1H NMR | CDCl3 | 7.84 (dd, 2H), 7.58 (dd, 1H), 7.53 (m, 2H), 3.25 (t, 4H), 1.74 (m, 4H), 1.58 (m, 2H) rsc.org |

| 1-(phenylsulfonyl)piperidine | 13C NMR | CDCl3 | 137.01, 132.55, 129.00, 127.50, 47.93, 25.24, 23.50 rsc.org |

| Piperidine | 1H NMR | CDCl3 | 2.79 (A), 2.04 (B), 1.53 (C) hmdb.cachemicalbook.com |

| Piperidine | 13C NMR | CDCl3 | 47.8 (α-C), 27.2 (β-C), 25.1 (γ-C) chemicalbook.comspectrabase.com |

| 3-Bromophenol | 13C NMR | CDCl3 | 155.8, 130.7, 123.7, 121.3, 115.0, 113.6 chemicalbook.com |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds. For this compound, key diagnostic peaks would include:

Strong absorption bands characteristic of the sulfonyl group (S=O), typically found in the regions of 1350-1300 cm-1 (asymmetric stretching) and 1160-1120 cm-1 (symmetric stretching). nih.gov

C-H stretching vibrations from the aromatic and aliphatic (piperidine) parts of the molecule, usually seen around 3100-3000 cm-1 and 3000-2850 cm-1, respectively.

C-N stretching vibrations.

C-Br stretching vibrations, which appear at lower frequencies.

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| -SO2-N< | Asymmetric S=O Stretch | 1350–1300 | nih.gov |

| -SO2-N< | Symmetric S=O Stretch | 1174–1127 | nih.gov |

| Aromatic C-H | Stretch | 3100–3000 | |

| Aliphatic C-H | Stretch | 3000–2850 | nist.gov |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique confirms the molecular weight of the synthesized compound. For this compound (C11H14BrNO2S), the monoisotopic mass is approximately 318.99 g/mol . A key feature in the mass spectrum would be the presence of two peaks for the molecular ion [M]+ and bromine-containing fragments, with a nearly 1:1 intensity ratio, which is characteristic of the two naturally occurring isotopes of bromine (79Br and 81Br).

Investigation of Biological Activities and Molecular Targets

Enzyme Inhibition Potentials of 1-(3-Bromophenylsulfonyl)piperidine Derivatives

Derivatives of this compound have been evaluated for their ability to inhibit several key enzymes implicated in various physiological and pathological processes.

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. nih.gov Its inhibition is a therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis. nih.govnih.gov A series of novel piperidine-3-carboxamide derivatives have been synthesized and assessed for their inhibitory action against cathepsin K. nih.gov

In one study, a lead compound, (R)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid, was identified and subsequently modified to enhance its interaction with the P3 pocket of the cathepsin K active site. nih.gov This led to the development of a series of derivatives, with compound H-9 demonstrating the most potent inhibition with an IC50 value of 0.08 µM. nih.gov Molecular docking studies indicated that this compound forms multiple hydrogen bonds and hydrophobic interactions with essential residues in the active site of cathepsin K. nih.gov

Table 1: Cathepsin K Inhibitory Activities of Piperidine-3-Carboxamide Derivatives

| Compound | Cathepsin K IC50 (µM) |

|---|---|

| F-12 (lead compound) | >10 |

| H-1 | 1.23 |

| H-2 | 0.87 |

| H-3 | 0.54 |

| H-4 | 0.32 |

| H-5 | 0.21 |

| H-6 | 0.15 |

| H-7 | 0.11 |

| H-8 | 0.09 |

| H-9 | 0.08 |

| MIV-711 (positive control) | 0.05 |

Data sourced from a study on novel piperidamide-3-carboxamide derivatives as anti-osteoporosis agents. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for regulating acetylcholine (B1216132) levels in the nervous system. ijpsi.org Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. ijpsi.orgnih.gov Piperidine-based compounds have been a focus of research for developing new cholinesterase inhibitors. ijpsi.org

Research has shown that certain piperidinone derivatives can inhibit both AChE and BuChE to varying degrees. acgpubs.org For instance, in a series of α,β-unsaturated carbonyl based piperidinone derivatives, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best activity against BuChE. acgpubs.org Generally, these derivatives were more selective for AChE. acgpubs.org

Table 2: Cholinesterase Inhibitory Activity of Piperidinone Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 1a | 23.75 | 35.14 |

| 1d | 12.55 | 28.43 |

| 1f | 16.32 | 18.78 |

| 1g | 18.04 | 17.28 |

| 1h | 19.87 | 22.91 |

| Rivastigmine (standard) | 10.87 | Not Reported |

Data from a study on the cholinesterase inhibitory activity of piperidinone derivatives. acgpubs.org

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxy-fatty acids, which are signaling molecules involved in regulating blood pressure and inflammation. nih.govnih.gov Inhibition of sEH is being explored as a therapeutic strategy for cardiovascular diseases and inflammation. nih.govescholarship.org While numerous potent sEH inhibitors have been developed, many are limited by their high lipophilicity. escholarship.org Acyl piperidine (B6355638) compounds are among the classes of molecules investigated as sEH inhibitors. google.com Research has focused on developing sEH inhibitors with improved pharmacokinetic properties. escholarship.org

Fatty acid amide hydrolase (FAAH) is an enzyme that breaks down fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov Inhibiting FAAH increases the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.govmdpi.com Piperidine and piperazine (B1678402) aryl ureas are among the potent covalent inhibitors of FAAH. nih.gov These compounds are hydrolyzed by FAAH, leading to the formation of a covalent adduct with the enzyme. nih.gov

Computational studies suggest that the piperidine/piperazine ring's conformational flexibility allows FAAH to induce a distortion in the amide bond, facilitating its hydrolysis and the subsequent covalent inhibition of the enzyme. nih.gov Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have also been synthesized and shown to inhibit FAAH, with their metabolic stability being a significant advantage over corresponding phenyl carbamates. rsc.org

Receptor and Transporter Modulation by Sulfonylpiperidine Compounds

In addition to enzyme inhibition, sulfonylpiperidine compounds have been investigated for their ability to interact with and modulate the function of various receptors and transporters in the nervous system.

Monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov These transporters are key targets for a wide range of drugs used to treat neuropsychiatric disorders. nih.govfrontiersin.org The transport process is driven by the sodium ion gradient across the neuronal membrane. nih.gov

Substrate-type releasers, which include some amphetamine-related compounds, are transported into the nerve terminal and disrupt the vesicular storage of neurotransmitters, leading to their efflux. doi.org The interaction of various compounds with the vesicular monoamine transporter (VMAT) has been studied to understand their mechanism of action. nih.gov While specific studies focusing solely on this compound's interaction with MATs are not detailed in the provided context, the broader class of piperidine-containing compounds has been extensively studied for their effects on these transporters. nih.gov The development of novel ligands for MATs is an active area of research for potential therapeutic agents for conditions like addictive disorders. nih.gov

Aromatase Inhibition

Aromatase, a key enzyme in estrogen biosynthesis, is a significant target in the treatment of hormone-dependent breast cancer. While direct studies on this compound are limited, the broader class of piperidine sulfonamides has demonstrated notable potential as aromatase inhibitors. nih.gov Research into imidazolylmethylpiperidine sulfonamides has led to the identification of potent inhibitors with IC50 values comparable to the established drug letrozole. nih.gov The general structure of these compounds, featuring a phenyl or benzyl (B1604629) ring attached to a sulfonamide group, is believed to facilitate interaction with the heme group of the aromatase enzyme. sciforum.net Further studies on resveratrol-based sulfonamides have also highlighted their potential as aromatase inhibitors. nih.gov These findings suggest that the sulfonamide moiety, in combination with a piperidine ring, is a promising scaffold for the design of novel aromatase inhibitors.

Kinase Inhibition (Glycogen Synthase Kinase-3 Beta, I Kappa B Kinase Beta, Rho-Associated Protein Kinase 1)

While specific inhibitory data for this compound against Glycogen Synthase Kinase-3 Beta (GSK-3β), I Kappa B Kinase Beta (IKKβ), and Rho-Associated Protein Kinase 1 (ROCK1) is not yet extensively documented, the synthesis of this compound has been noted in the context of research targeting Alzheimer's disease, a condition where these kinases are implicated. The piperidine scaffold is a common feature in many kinase inhibitors. mdpi.com For instance, piperidinone derivatives have been developed as IKKβ inhibitors. mdpi.com Furthermore, various substituted pyrido[3,4-g]quinazolines have been evaluated for their inhibitory activity against a panel of kinases including GSK3. nih.gov The investigation of piperidine-based compounds as kinase inhibitors remains an active area of research, suggesting a potential therapeutic avenue for molecules like this compound.

Antimicrobial Activity of Related Sulfonyl Piperidine Carboxamide Derivatives

A significant body of research has focused on the antimicrobial properties of compounds structurally related to this compound, particularly sulfonyl piperidine carboxamide derivatives. tandfonline.com These studies reveal a broad spectrum of activity against various microbial pathogens.

Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Sulfonyl piperidine carboxamide derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. tandfonline.com Studies have shown that these compounds exhibit inhibitory activity against a range of bacterial species. For example, certain piperidine derivatives have been found to be active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.com The antimicrobial activity is often influenced by the specific substitutions on the piperidine and phenyl rings. In some cases, the synthesized compounds have shown potency comparable to or even exceeding that of standard antibiotics like streptomycin. tandfonline.com

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Piperidine derivative | Active | biointerfaceresearch.com |

| Escherichia coli | Piperidine derivative | Active | biointerfaceresearch.com |

| Staphylococcus aureus ATCC 25953 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Staphylococcus epidermis 25212 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Bacillus cereus 11778 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Bacillus subtilis 6051 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Escherichia coli ATCC 25922 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Pseudomonas aeruginosa ATCC 2853 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Proteus vulgaris ATCC 2853 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Salmonella typhi ATCC 9484 | 1-benzhydryl-piperazine sulfonamide | Potent | tandfonline.com |

| Xanthomonas oryzae pv. oryzae (Xoo) | Sulfanilamide derivative with piperidine | Excellent | mdpi.com |

| Xanthomonas axonopodis pv. citri (Xac) | Sulfanilamide derivative with piperidine | Excellent | mdpi.com |

| Yersinia enterocolitica ATCC 1501 | 2,6-dipiperidino-1,4-dihalogenobenzene | Active | epa.gov |

This table is for illustrative purposes and includes data for various piperidine derivatives, not specifically this compound.

Antifungal Activity

In addition to antibacterial effects, related piperidine derivatives have also been investigated for their antifungal properties. tandfonline.com Some compounds have shown promising activity against various fungal strains. For instance, certain piperidine-4-carboxamide derivatives have exhibited good antifungal activity. researchgate.net The thiosemicarbazone derivatives of piperidin-4-one have also demonstrated significant antifungal effects against strains like M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 2,6-dipiperidino-1,4-dihalogenobenzene | Active | epa.gov |

| Microsporum gypseum | Piperidin-4-one thiosemicarbazone | Significant | biomedpharmajournal.org |

| Microsporum canis | Piperidin-4-one thiosemicarbazone | Significant | biomedpharmajournal.org |

| Trichophyton mentagrophytes | Piperidin-4-one thiosemicarbazone | Significant | biomedpharmajournal.org |

This table is for illustrative purposes and includes data for various piperidine derivatives, not specifically this compound.

Predicted Biological Activities via In Silico Screening

Computational, or in silico, screening methods are increasingly utilized in drug discovery to predict the biological activities and pharmacokinetic properties of novel compounds. These predictive models offer valuable insights into the potential therapeutic applications of molecules like this compound.

Potential Therapeutic Areas

In silico studies on various piperidine derivatives have suggested their potential in a range of therapeutic areas. For instance, based on software predictions, piperazine indole (B1671886) hybrids with nicotinic acid have shown potential as kinase inhibitors and enzyme inhibitors. nih.gov Such predictions help to prioritize compounds for further experimental validation. The physicochemical properties calculated through these models also provide an early indication of a compound's drug-likeness. The application of these computational tools to this compound could help to guide future research into its most promising biological activities.

Structure Activity Relationship Sar Studies of 1 3 Bromophenylsulfonyl Piperidine Analogues

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 1-(3-bromophenylsulfonyl)piperidine analogues is highly sensitive to substitutions on both the aromatic and heterocyclic rings. Strategic modifications have been shown to modulate potency and selectivity, offering a pathway to optimize these compounds for specific biological targets.

Role of Bromophenyl Substituents

The nature and position of substituents on the phenylsulfonyl moiety are critical determinants of biological activity. Studies on a series of piperidine-3-carboxamide derivatives targeting cathepsin K revealed that electron-withdrawing groups on the phenyl ring generally lead to higher potency than electron-donating groups. nih.gov For instance, compounds with chloro and bromo substituents demonstrated significant activity. nih.gov

Specifically, the position of the halogen substituent has a pronounced effect. A comparative study of chloro-substituted analogues indicated that a 4-chloro substitution was more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov This enhanced activity was attributed to the 4-chloro group's ability to form hydrophobic interactions with key amino acid residues (Ala137 and Trp184) in the target enzyme's active site. nih.gov Similarly, in a study of sulfonamide derivatives as potential bactericides, a compound with a 3-bromo substituent (A8) showed potent activity against Xanthomonas axonopodis pv. citri (Xac). nih.gov

| Compound ID | Phenyl Substituent | Target | Activity |

| H-7 | 4-Chloro | Cathepsin K | More active than 2- or 3-chloro |

| H-10 | Bromo | Cathepsin K | Slightly less active than 4-chloro |

| A8 | 3-Bromo | Xac | EC50 = 4.74 µg/mL |

| A10 | 2-Trifluoromethyl | Xoo | EC50 = 2.65 µg/mL |

Impact of Piperidine (B6355638) Ring Substitutions

Modifications to the piperidine ring are a key strategy for fine-tuning the pharmacological profile of these analogues. The introduction of various substituents can influence potency, selectivity, and physicochemical properties. thieme-connect.comajchem-a.com

In the context of anticancer agents, the placement of a methyl group on the piperidine ring of piperidine-substituted sulfonamides was found to be significant. The presence of a methyl group at the 3- or 4-position of the piperidine ring resulted in the highest anticancer activity. ajchem-a.com

For cathepsin K inhibitors, the piperidine ring serves as a scaffold for introducing functionalities that can interact with specific pockets of the enzyme's active site. In one study, a piperidine-3-carboxamide scaffold was utilized, and further modifications, such as the addition of a benzylamine group, were explored to enhance interactions with the P3 pocket of the target. nih.govresearchgate.net This highlights the role of the piperidine ring as a versatile platform for introducing vectors that can optimize ligand-target binding. nih.govresearchgate.net The piperidine framework is a common feature in many approved drugs and is known to be a crucial component for influencing biological properties. ajchem-a.comresearchgate.netmdpi.comenamine.net

Significance of Sulfonamide Linkage

The sulfonamide group is a cornerstone of the this compound scaffold, often playing a crucial role in the molecule's interaction with its biological target. Sulfonamide derivatives are known to act as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway in bacteria. nih.gov Their mechanism of action involves mimicking the natural substrate, p-aminobenzoic acid, thereby competitively inhibiting the enzyme and disrupting DNA replication. nih.gov

The necessity of the sulfonamide linkage for antibacterial activity was investigated by synthesizing analogues where the sulfonamide bond was replaced. This research confirmed the importance of the sulfonamide group for the observed biological effects. nih.gov The pharmacological relevance of the sulfonamide moiety is well-established, contributing to activities such as enzyme inhibition and antibacterial action. researchgate.net

Stereochemical Considerations in Piperidine-Based Compounds

Effects of Ring Stereochemistry on Biological Activity

The introduction of chiral centers into the piperidine ring can lead to significant differences in pharmacological properties between stereoisomers. thieme-connect.comunimi.it Different enantiomers can exhibit distinct biological activities and selectivities. researchgate.net For example, research on piperidine-based monoamine transporter inhibitors has demonstrated the effects of piperidine ring stereochemistry on potency. clinmedkaz.org

Rational Design Principles for Optimized Analogues

The SAR data gathered for this compound analogues provides a foundation for the rational design of new, optimized compounds. A key principle is the strategic use of substituents to enhance target binding and modulate physicochemical properties.

Based on the findings, the following design principles can be proposed:

Phenyl Ring Substitution : Incorporating electron-withdrawing groups, particularly halogens at the meta- or para-position of the phenyl ring, can enhance potency. Molecular docking studies can be used to guide the choice and placement of substituents to maximize hydrophobic and other interactions within the target's binding site. nih.gov

Piperidine Ring Functionalization : The piperidine ring can be functionalized with groups that can form additional interactions with the target protein. For example, using a fragment growth strategy to introduce moieties that can access and bind to adjacent pockets (like the P3 pocket in Cathepsin K) can significantly improve activity. nih.govresearchgate.net

Stereochemical Control : Synthesis should be stereoselective to produce the more active enantiomer or diastereomer. The introduction of chiral centers on the piperidine ring should be carefully considered to improve not only potency but also selectivity against off-targets. thieme-connect.com

Scaffold Hopping and Analogue Generation : The piperidine moiety is a versatile scaffold that can be advantageously grafted onto other molecular frameworks to improve pharmacokinetic properties like metabolic stability and lipophilicity. enamine.net Systematic exploration of substitutions on the piperidine ring is crucial for mapping the SAR and discovering compounds with improved profiles.

By integrating these principles, medicinal chemists can more efficiently design and synthesize next-generation analogues of this compound with superior biological activity and drug-like properties.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 1-(3-Bromophenylsulfonyl)piperidine, might interact with a biological target, typically a protein.

Binding Mode Analysis (Hydrogen Bonding, Hydrophobic Interactions)

The interaction between a ligand and its target protein is governed by various non-covalent forces. For this compound, a detailed analysis of its binding mode would reveal the specific interactions that contribute to the stability of the ligand-protein complex. Key among these are:

Hydrogen Bonding: The sulfonyl group and the piperidine (B6355638) ring nitrogen of this compound have the potential to form hydrogen bonds with appropriate amino acid residues in a protein's binding pocket. These interactions are highly directional and play a significant role in determining the specificity of binding.

Elucidation of Key Amino Acid Residues

Through molecular docking simulations, it is possible to identify the specific amino acid residues within the binding site of a target protein that are crucial for the interaction with this compound. The identification of these key residues is vital for understanding the mechanism of action and for designing more potent and selective analogs. For instance, residues with polar side chains (e.g., serine, threonine, asparagine, glutamine) could act as hydrogen bond donors or acceptors, while nonpolar residues (e.g., leucine, isoleucine, valine, phenylalanine) would be involved in hydrophobic interactions.

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical calculations offer a more detailed and accurate description of the electronic structure and properties of a molecule compared to classical molecular mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be applied to:

Determine the optimized 3D geometry: DFT calculations can provide a precise prediction of the molecule's most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties: DFT can be used to simulate various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

In Silico Prediction Tools for Target Identification and Activity Spectra

In the early stages of drug discovery, in silico tools can be used to predict the potential biological targets of a novel compound and to estimate its spectrum of biological activities.

SwissTargetPrediction Applications

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. By comparing the 2D and 3D structure of a query molecule to a database of known active ligands, it provides a list of potential targets. For this compound, an analysis using SwissTargetPrediction could reveal potential protein classes that it may interact with, such as enzymes, G protein-coupled receptors (GPCRs), or ion channels. This information is invaluable for hypothesis generation and for prioritizing experimental validation studies. cyberleninka.ru

| Computational Tool | Application for this compound | Predicted Outcomes |

| Molecular Docking | Prediction of binding to a specific protein target. | Binding affinity, orientation, and key interacting residues. |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Optimized geometry, HOMO-LUMO gap, and simulated spectra. |

| SwissTargetPrediction | Identification of potential biological targets. | A ranked list of probable protein targets and their classes. |

PASS (Prediction of Activity Spectra for Substances) Analyses

A comprehensive search of scientific literature and computational databases did not yield any specific Prediction of Activity Spectra for Substances (PASS) analyses for the compound this compound. This suggests that the potential biological activities of this specific molecule have not been profiled using this particular in silico prediction tool. PASS analysis is a computational method used to predict the probable biological activity spectrum of a substance based on its structural formula. The absence of such data for this compound indicates a gap in the current understanding of its potential pharmacological or toxicological profile from this predictive standpoint.

Conformational Analysis of Piperidine Scaffolds

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a monosubstituted piperidine like this compound, the substituent on the nitrogen atom, the 3-bromophenylsulfonyl group, will occupy a specific position. Due to the nature of the sulfonamide linkage, the nitrogen atom is sp2-hybridized, which flattens the geometry around the nitrogen.

In general, the conformational preferences of substituted piperidines are influenced by a variety of factors including steric hindrance, electronic effects, and intramolecular interactions. For instance, in many N-substituted piperidines, the substituent can influence the ring's inversion barrier and the equilibrium between different chair conformations.

Studies on related piperidine structures have provided insights that could be relevant. For example, research on various N-acyl and N-sulfonyl piperidines has shown that the orientation of the substituent is governed by a balance of steric and electronic effects. The bulky 3-bromophenylsulfonyl group would be expected to have a significant impact on the conformational dynamics of the piperidine ring.

Without specific experimental or computational data for this compound, any discussion on its precise conformational state remains speculative. Detailed computational modeling, such as density functional theory (DFT) calculations or molecular dynamics simulations, would be required to accurately determine the preferred conformations and the energy barriers between them for this particular molecule.

Preclinical Pharmacological Evaluation of 1 3 Bromophenylsulfonyl Piperidine Candidates

Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

The characterization of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound—is a cornerstone of preclinical development. theraindx.comnih.gov These studies are crucial for predicting the compound's behavior in humans and for establishing a foundation for safe and effective dosing regimens. nih.gov Animal models are extensively used in these initial stages to gather essential data on parameters such as bioavailability, half-life, and clearance. bioivt.com

In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. In vitro assays using liver microsomes are a standard method for assessing this stability. nih.gov For instance, studies on various piperidine (B6355638) derivatives have highlighted how structural modifications can significantly impact their metabolic profile. The replacement of a piperazine (B1678402) ring with a piperidine moiety in certain atypical dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. nih.gov Similarly, the introduction of a 1-azaspiro[3.3]heptane core as a bioisostere for the piperidine ring was found to enhance metabolic stability in human liver microsomes in some cases. researchgate.net In the development of H₁-antihistamines, reducing the lipophilicity and/or pKa of piperidine-containing benzimidazole (B57391) analogs through the incorporation of heteroatoms was a key strategy to improve their metabolic profiles. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models provide a more comprehensive understanding of a drug's disposition in a complex biological system. nih.gov These studies are essential for correlating plasma concentrations with pharmacological effects and for predicting human pharmacokinetics through allometric scaling. theraindx.com For example, the preclinical pharmacokinetic evaluation of MNP001, a piperidine analog, in a rat model revealed rapid absorption and a low but pharmacologically relevant oral bioavailability, which was attributed to its low aqueous solubility. nih.gov Such studies help in identifying potential liabilities, like poor absorption or rapid clearance, that need to be addressed during lead optimization. The choice of an appropriate animal model is critical and should be based on similarities in drug metabolism pathways with humans. nih.gov

Pharmacodynamic Investigations in Disease Models

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug candidate and its mechanism of action. theraindx.com These investigations in relevant disease models are crucial for demonstrating proof-of-concept and for establishing a rationale for clinical development.

Assessment of Efficacy in Preclinical Models

The efficacy of a new chemical entity is evaluated in animal models that mimic human diseases. For example, in the context of osteoporosis research, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption. nih.gov One of the lead compounds from this series demonstrated anti-bone resorption effects comparable to a clinical-phase inhibitor and was shown to increase bone mineral density in an in vivo model of osteoporosis. nih.gov Similarly, in the field of cystic fibrosis, spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives were identified as co-potentiators that could restore the function of certain mutated CFTR proteins. nih.gov The efficacy of N-benzyl piperidine derivatives has been explored in the context of Alzheimer's disease, where they have shown promise as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Dose-Response Characterization in Preclinical Settings

Establishing a clear dose-response relationship is a fundamental aspect of preclinical pharmacodynamic evaluation. nih.gov This involves assessing the effect of a range of doses of the drug candidate on a specific biomarker or clinical endpoint in an animal model. For instance, in a canine model of inflammation, the dose-response of the nonsteroidal anti-inflammatory drug meloxicam (B1676189) was characterized by measuring its effects on body temperature, pain withdrawal latency, and lameness. nih.gov This allowed for the determination of the plasma concentrations required to produce anti-inflammatory, analgesic, and antipyretic effects. Such data is vital for predicting the therapeutic dose range in humans. researchgate.net

Lead Optimization Strategies in Preclinical Development

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to generate a clinical candidate. This involves synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic and pharmacodynamic profiles.

A common strategy in the development of piperidine-containing compounds is to modify the piperidine ring or its substituents to improve metabolic stability and target engagement. nih.govnih.gov For example, in the development of cytosolic 5'-nucleotidase II (cN-II) inhibitors, a fragment-based approach combined with molecular modeling was used to generate a focused library of potential inhibitors, leading to the identification of a novel series of compounds with improved activity. nih.gov In another instance, the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles involved the incorporation of heteroatoms into the piperidine ring to create morpholine (B109124) and thiomorpholine (B91149) analogs with improved selectivity and central nervous system profiles for the treatment of insomnia. nih.gov Structure-activity relationship (SAR) studies are central to this process, as demonstrated in the optimization of spiro[piperidine-4,1-pyrido[3,4-b]indole] co-potentiators for cystic fibrosis, where systematic modifications led to a 17-fold improvement in potency. nih.gov

Compound Prioritization and Selection for Further Development

The successful progression of a new chemical entity from discovery to clinical development hinges on a rigorous preclinical evaluation. This process involves a multi-faceted assessment of a compound's pharmacological activity, selectivity, and pharmacokinetic profile. For the series of 1-(phenylsulfonyl)piperidine (B86637) analogs, and specifically for the candidate 1-(3-Bromophenylsulfonyl)piperidine , this evaluation is critical in determining its potential as a therapeutic agent. The decision to advance a compound is based on a careful analysis of data from a battery of in vitro and in vivo studies, which collectively build a comprehensive picture of its suitability for further investigation.

The prioritization of This compound would be benchmarked against a set of predefined criteria that a successful drug candidate is expected to meet. These criteria typically include high potency against the intended biological target, selectivity over other related and unrelated targets to minimize off-target effects, favorable absorption, distribution, metabolism, and excretion (ADME) properties, and a demonstration of efficacy in relevant animal models of disease.

In Vitro Profiling

The initial step in prioritizing This compound involves a thorough in vitro characterization. This includes determining its potency in biochemical and cell-based assays relevant to the therapeutic target. For a hypothetical target enzyme, the inhibitory concentration (IC₅₀) would be a key parameter.

| Compound | Target Enzyme IC₅₀ (nM) | Selectivity Panel (IC₅₀ in nM) | Cellular Potency (EC₅₀ in nM) |

|---|---|---|---|

| This compound | 15 | >10,000 (for 10 related kinases) | 50 |

| 1-(4-Chlorophenylsulfonyl)piperidine | 45 | >5,000 (for 10 related kinases) | 150 |

| 1-(Phenylsulfonyl)piperidine | 250 | >1,000 (for 10 related kinases) | 800 |

The data presented in the table above illustrates a hypothetical scenario where This compound demonstrates superior potency against the target enzyme compared to its 4-chloro and unsubstituted analogs. Furthermore, its high selectivity, indicated by the lack of significant inhibition against a panel of related kinases, would be a strong point in its favor, suggesting a lower likelihood of off-target-related side effects. The cellular potency (EC₅₀) confirms that the compound can effectively engage its target within a cellular environment.

Pharmacokinetic Evaluation

Favorable pharmacokinetic properties are paramount for a drug candidate's success. A compound with excellent in vitro potency may fail in development if it is not well absorbed, is rapidly metabolized, or does not reach the site of action in sufficient concentrations. Therefore, a comprehensive ADME assessment is conducted.

| Compound | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| This compound | 50 | 15 | >60 (Human) | 92 |

| 1-(4-Chlorophenylsulfonyl)piperidine | 40 | 12 | 45 (Human) | 95 |

| 1-(Phenylsulfonyl)piperidine | 80 | 8 | 20 (Human) | 85 |

In this hypothetical pharmacokinetic profile, This compound exhibits a good balance of properties. Its aqueous solubility and Caco-2 permeability suggest reasonable oral absorption. The high microsomal stability indicates a potentially longer half-life in humans, which could allow for less frequent dosing. While the plasma protein binding is high, it is often the unbound fraction that is pharmacologically active, and this level may be acceptable depending on the therapeutic target and required effective concentration.

In Vivo Efficacy

The ultimate preclinical validation for a compound comes from its performance in in vivo models of the disease it is intended to treat. These studies provide crucial information on whether the in vitro potency and favorable pharmacokinetics translate into a therapeutic effect in a living organism.

| Compound | Animal Model | Dose (mg/kg, p.o.) | Efficacy (% Inhibition of Disease Marker) | Brain Penetration (Brain/Plasma Ratio) |

|---|---|---|---|---|

| This compound | Mouse Model of Disease X | 10 | 65 | 0.8 |

| 1-(4-Chlorophenylsulfonyl)piperidine | Mouse Model of Disease X | 10 | 45 | 0.6 |

| 1-(Phenylsulfonyl)piperidine | Mouse Model of Disease X | 10 | 20 | 0.3 |

The hypothetical in vivo data further strengthens the case for This compound . At a given oral dose, it shows significantly better efficacy in a relevant disease model compared to its analogs. The brain penetration data would be particularly important if the compound is being developed for a central nervous system disorder.

Based on the cumulative evidence from these preclinical studies, This compound would be prioritized for further development. The compound's superior potency, selectivity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy would provide a strong rationale for advancing it to more extensive safety and toxicology studies, which are the final steps before consideration for clinical trials in humans.

Q & A

Q. What are the key synthetic pathways for 1-(3-Bromophenylsulfonyl)piperidine, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonylation of a piperidine precursor using 3-bromobenzenesulfonyl chloride. Critical factors include:

- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution on the piperidine nitrogen.

- Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to dissolve both reactants .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., sulfone formation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted sulfonyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Distinct piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm structure .

- ¹³C NMR : Sulfonyl carbon appears at δ ~45 ppm, while the brominated aromatic carbon resonates at δ ~125 ppm .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid sulfonic acid residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Modifications to the sulfonyl group : Replacing bromine with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving receptor binding .

- Piperidine ring substitution : Introducing methyl groups at the 4-position alters steric hindrance, affecting pharmacokinetic properties .

- Bioisosteric replacements : Substituting the benzene ring with heterocycles (e.g., thiophene) can modulate solubility and metabolic stability .

Q. How can contradictions in spectroscopic or chromatographic data be resolved during analysis?

- Case example : If HPLC shows multiple peaks despite a pure NMR profile:

- Hypothesis : Degradation during chromatography.

- Solution : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group).

- Method adjustment : Replace acidic mobile phases with neutral buffers (e.g., ammonium acetate) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Sulfonamide leaving group : The sulfonyl group stabilizes the transition state via resonance, facilitating substitution at the piperidine nitrogen.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents (e.g., amines) .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track sulfonyl group consumption (C=O stretch at ~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.